molecular formula C10H8N4O B11061895 4H-[1,2,4]Triazolo[1,5-a][1,3]benzimidazole, 4-acetyl-

4H-[1,2,4]Triazolo[1,5-a][1,3]benzimidazole, 4-acetyl-

Cat. No.: B11061895
M. Wt: 200.20 g/mol
InChI Key: MEEYTNSGVMMEEJ-UHFFFAOYSA-N
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Description

1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is a heterocyclic compound that contains a triazole ring fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amine with a carbonyl compound followed by cyclization can yield the desired triazole-benzimidazole structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE involves its interaction with molecular targets in cells. For instance, in antimicrobial applications, it may inhibit essential enzymes in bacteria, leading to cell death. In cancer research, it can interfere with cellular pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar antimicrobial and anticancer properties.

    Benzimidazole Derivatives: Compounds with the benzimidazole moiety also exhibit significant biological activities.

Uniqueness

1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is unique due to its fused ring structure, which combines the properties of both triazole and benzimidazole derivatives. This fusion enhances its stability and broadens its range of applications .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

InChI

InChI=1S/C10H8N4O/c1-7(15)13-8-4-2-3-5-9(8)14-10(13)11-6-12-14/h2-6H,1H3

InChI Key

MEEYTNSGVMMEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N3C1=NC=N3

Origin of Product

United States

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